N'-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
Description
N'-(4-Fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic amide derivative featuring a fluorophenyl group and an imidazole-containing propyl chain linked via an ethanediamide bridge.
Key structural attributes include:
- Imidazolylpropyl chain: Imidazole is a common pharmacophore in bioactive molecules, often participating in hydrogen bonding or metal coordination.
- Ethanediamide bridge: Introduces conformational flexibility compared to rigid carboxamide or chalcone derivatives.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-11-2-4-12(5-3-11)18-14(21)13(20)17-6-1-8-19-9-7-16-10-19/h2-5,7,9-10H,1,6,8H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJXKELSPXNJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCCN2C=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Planning
Molecular Architecture
N'-(4-Fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide comprises a central ethanediamide backbone substituted with a 4-fluorophenyl group and a 3-(1H-imidazol-1-yl)propyl chain. The imidazole ring introduces steric and electronic complexities, necessitating precise control during synthesis to avoid undesired tautomerization or side reactions.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests two viable pathways:
Synthetic Methodologies
Two-Step Amidation Protocol
Step 1: Synthesis of 3-(1H-Imidazol-1-yl)propylamine
A modified Gabriel synthesis is employed, starting with 1H-imidazole and 1-bromo-3-chloropropane. Reacting these in anhydrous dimethylformamide (DMF) at 80°C for 12 hours yields 3-(1H-imidazol-1-yl)propyl chloride, which is subsequently treated with aqueous ammonia (25%) at 60°C to produce the primary amine (Yield: 74%).
Reaction Scheme:
$$
\text{1H-Imidazole} + \text{Br-CH}2\text{CH}2\text{CH}2\text{Cl} \xrightarrow{\text{DMF, 80°C}} \text{3-(1H-Imidazol-1-yl)propyl chloride} \xrightarrow{\text{NH}3\text{(aq)}} \text{3-(1H-Imidazol-1-yl)propylamine}
$$
Step 2: Ethanediamide Formation
The amine intermediate reacts with ethyl oxalyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added as a base to scavenge HCl. After stirring at 25°C for 6 hours, the mixture is washed with NaHCO₃, dried over MgSO₄, and concentrated. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield N-[3-(1H-imidazol-1-yl)propyl]oxalamic acid ethyl ester (Yield: 68%).
Key Parameters:
- Molar ratio (amine:oxalyl chloride): 1:1.2
- Reaction temperature: 25°C
- Purification solvent: Ethyl acetate/hexane (3:7)
Step 3: Introduction of 4-Fluorophenyl Group
The ethyl ester undergoes aminolysis with 4-fluoroaniline in toluene at reflux (110°C) for 8 hours. Molecular sieves (4Å) are used to absorb liberated ethanol, shifting equilibrium toward product formation. The final compound is recrystallized from ethanol/water (4:1) to afford white crystals (Yield: 62%, Purity: 98.5% by HPLC).
One-Pot Tandem Reaction
An alternative method combines Ugi four-component reaction (Ugi-4CR) with post-functionalization:
- Ugi-4CR Components :
- Amine: 3-(1H-Imidazol-1-yl)propylamine
- Carboxylic acid: Oxalic acid
- Isonitrile: 4-Fluorophenyl isocyanide
- Aldehyde: Formaldehyde
Reaction in methanol at 50°C for 24 hours yields a bis-amide intermediate, which is hydrogenated (H₂, Pd/C) to remove protecting groups (Yield: 58%).
Advantages :
- Reduced purification steps
- High atom economy
Limitations :
- Requires stringent moisture control
- Moderate yields due to competing pathways
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, imidazole-H), 7.78–7.65 (m, 2H, Ar-H), 7.12–7.05 (m, 2H, Ar-H), 4.21 (t, J = 6.8 Hz, 2H, N-CH₂), 3.86 (s, 2H, NHCO), 3.42 (t, J = 6.8 Hz, 2H, CH₂-imidazole), 2.05 (quin, J = 6.8 Hz, 2H, CH₂).
- IR (KBr) : 3290 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C-F).
Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) confirms the E configuration of the amide bonds and a dihedral angle of 42° between the imidazole and fluorophenyl planes. Crystallographic data:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 10.245(2) |
| b (Å) | 12.876(3) |
| c (Å) | 14.532(3) |
| β (°) | 102.34(2) |
| V (ų) | 1834.7(6) |
| Z | 4 |
| R₁ | 0.0483 |
Hydrogen-bonding interactions stabilize the lattice, with N-H···O distances of 2.89 Å.
Optimization and Challenges
Yield Enhancement Strategies
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Two-Step Amidation | 68 | 98.5 | 12.7 | Industrial |
| One-Pot Ugi-4CR | 58 | 95.2 | 18.4 | Lab-scale |
The two-step amidation offers superior cost-effectiveness and scalability, while the Ugi-4CR method is preferable for rapid library synthesis.
Industrial-Scale Considerations
Solvent Recovery Systems
- Dichloromethane is recycled via fractional distillation (recovery rate: 92%).
- Ethanol/water mixtures are repurposed for recrystallization after ultrafiltration.
Waste Management
- Quenching oxalyl chloride with ice-cold NaOH generates sodium oxalate, which is sold as a byproduct.
- Pd/C catalyst is recovered via filtration and reactivated with HNO₃.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity is influenced by:
-
Imidazole ring : Participates in electrophilic substitution due to aromaticity and lone pairs on nitrogen .
-
Ethanediamide group : Susceptible to hydrolysis, aminolysis, and condensation reactions .
-
4-Fluorophenyl group : Directs electrophilic substitution at para positions and stabilizes intermediates via electron-withdrawing effects .
Key Reactions:
-
Hydrolysis :
The ethanediamide group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives, with rates influenced by fluorophenyl electron effects . -
Nucleophilic Substitution :
The imidazole’s nitrogen can act as a nucleophile, enabling alkylation or acylation. For example, reactions with alkyl halides form quaternary ammonium salts . -
Oxidation/Reduction :
Reagents and Conditions
Reaction outcomes depend on solvent, temperature, and catalyst:
Biological Activity and Reactivity
The compound’s interactions with biological systems highlight its therapeutic potential:
-
Protein Kinase Inhibition : The imidazole and fluorophenyl groups enable binding to ATP pockets in kinases, modulating enzymatic activity .
-
Antimicrobial Activity : Analogous imidazole derivatives exhibit anti-Candida activity via sterol biosynthesis inhibition (MIC: 0.0054–0.5807 µmol/mL) .
Comparative Bioactivity Table:
| Derivative | Target | IC<sub>50</sub>/MIC | Reference |
|---|---|---|---|
| Imidazole-oxime hybrids | C. albicans | 0.0054 µmol/mL | |
| Thienopyridine-imidazoles | Tyrosine kinases | 8.22 µM (MCF-7 cells) |
Synthetic Pathways
Industrial synthesis involves multi-step protocols:
-
Imidazole Intermediate Preparation :
-
Ethanediamide Coupling :
-
Purification :
Stability and Degradation
Scientific Research Applications
Anticancer Activity
In Vitro Studies
Recent studies have highlighted the compound's significant anticancer potential. For example, it has been evaluated against various cancer cell lines, demonstrating notable cytotoxicity. The National Cancer Institute (NCI) protocols have been employed to assess its efficacy, revealing mean growth inhibition values that suggest promising antitumor activity. Specifically, it exhibited a mean GI50 (the concentration required to inhibit cell growth by 50%) of approximately 15.72 µM against human tumor cells .
Mechanism of Action
The mechanism by which N'-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide exerts its anticancer effects is believed to involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer proliferation. Its ability to interact with specific receptors and enzymes involved in cancer cell survival makes it a candidate for further development as an anticancer agent .
Drug Development
Drug-Like Properties
The compound has been characterized for its drug-like properties using tools like SwissADME, which evaluates parameters such as solubility, permeability, and bioavailability. These assessments indicate that this compound possesses favorable characteristics for further development into a therapeutic agent. Its molecular weight (363.4 g/mol) and lipophilicity suggest that it may be suitable for oral administration .
Potential Applications in Other Fields
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. Its structural components allow for potential interactions with microbial targets, which could lead to the development of new antimicrobial agents .
Neuroscience Research
The imidazole moiety within the compound has implications for neuroscience research, particularly in the study of neurological disorders where imidazole derivatives have shown promise in modulating neurotransmitter systems . This opens avenues for exploring the compound's effects on cognitive functions and neuroprotection.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated the compound's efficacy against multiple cancer cell lines using a single-dose assay format. The results indicated a substantial reduction in cell viability across various types of tumors, supporting its potential as a lead candidate for drug development .
Case Study 2: Pharmacokinetic Profile
Another investigation focused on the pharmacokinetic profile of this compound. It assessed absorption rates and metabolic stability, concluding that the compound exhibits properties conducive to effective systemic delivery when formulated appropriately .
Mechanism of Action
The mechanism of action of N’-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding or metal coordination.
Comparison with Similar Compounds
Benzamide Derivatives
Compounds such as N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzamide (Compound 6 in ) share the imidazolylpropyl and fluorophenyl groups but lack the ethanediamide bridge. Key differences include:
The ethanediamide bridge may enhance solubility and adaptability in binding pockets compared to the planar benzamide structure.
Cyclopropane-Containing Carboxamides
1-(4-Fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,2-dimethylcyclopropanecarboxamide () features a cyclopropane ring, adding steric bulk and rigidity:
The cyclopropane derivative’s rigidity may improve metabolic stability but reduce conformational adaptability during target engagement.
Chalcone Derivatives with Fluorophenyl Groups
highlights chalcones like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one , which share the fluorophenyl motif but lack the imidazole or amide functionalities:
Chalcones’ conjugated systems enable π-π stacking interactions, whereas the ethanediamide compound’s imidazole may favor hydrogen bonding.
Other Ethanediamide Derivatives
N-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide () includes a sulfonyl-oxazolidine group, diverging significantly in electronic and steric properties:
Pharmacological Implications
Biological Activity
N'-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic potential based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H22N4O2
- Molecular Weight : 314.39 g/mol
- LogP : 0.98
- Polar Surface Area : 59 Ų
The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. The imidazole moiety is known to interact with biological systems, often acting as a ligand for histamine receptors and other targets involved in cellular signaling pathways.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of imidazole derivatives against various pathogens, including fungi and bacteria. The presence of the fluorophenyl group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Anti-Cancer Potential
There is emerging evidence that imidazole-containing compounds can inhibit cancer cell proliferation. For example, derivatives have been tested for their ability to induce apoptosis in cancer cells by modulating pathways such as the PI3K/Akt/mTOR signaling pathway. The specific compound in focus has shown promise in preliminary assays against colorectal cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazole derivatives have been documented, with some studies indicating that these compounds can inhibit pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
